2-methyl-3-phenyl-1H-inden-1-one

Beschreibung

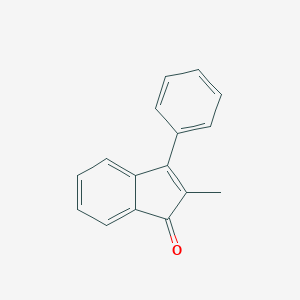

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-3-phenylinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c1-11-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)16(11)17/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWBAQZJOXYFCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372808 | |

| Record name | 2-methyl-3-phenyl-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13304-52-4 | |

| Record name | 2-methyl-3-phenyl-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-methyl-3-phenyl-1H-inden-1-one

Abstract

This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-methyl-3-phenyl-1H-inden-1-one, a substituted indenone with potential applications in medicinal chemistry and materials science. The document is intended for an audience of researchers, scientists, and professionals in drug development. It will detail a robust and scientifically-grounded synthetic route, focusing on the Nazarov cyclization of a chalcone precursor. This guide will elaborate on the mechanistic underpinnings of the reactions, provide detailed experimental protocols, and present the information in a clear, structured format, including data tables and process diagrams.

Introduction: The Significance of the Indenone Scaffold

The indenone core is a privileged structural motif found in a variety of natural products and pharmacologically active compounds. Its unique electronic and steric properties make it a valuable building block in the synthesis of complex molecules. Substituted indenones, such as this compound, are of particular interest due to their potential as intermediates in the development of novel therapeutic agents and functional materials. The strategic placement of substituents on the indenone ring allows for the fine-tuning of their biological activity and physical properties.

This guide will focus on a classical and reliable approach to the synthesis of this compound, providing the user with the necessary information to reproduce this synthesis in a laboratory setting.

Retrosynthetic Analysis and Chosen Pathway

A retrosynthetic analysis of the target molecule, this compound, suggests several possible synthetic disconnections. The most logical and well-precedented approach involves the formation of the five-membered ring as the key strategic step. This can be effectively achieved through a Nazarov cyclization reaction.[1][2] This pathway is advantageous due to the accessibility of the required starting materials and the generally high efficiency of the cyclization step.

The chosen synthetic pathway is a two-step process:

-

Step 1: Claisen-Schmidt Condensation to synthesize the chalcone precursor, (E)-2-methyl-1,3-diphenylprop-2-en-1-one.

-

Step 2: Nazarov Cyclization of the chalcone to yield the final product, this compound.

An alternative, more modern approach involves a rhodium-catalyzed three-component reaction, which offers a one-pot synthesis. While highly efficient, this guide will focus on the more classical Nazarov route for its established reliability and broader applicability in standard laboratory settings.

Synthesis Pathway Visualization

The overall synthetic scheme is depicted below:

Figure 2: Simplified workflow of the Claisen-Schmidt condensation.

4.1.2. Experimental Protocol

-

Materials:

-

Propiophenone

-

Benzaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve propiophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

-

While stirring, slowly add an aqueous solution of sodium hydroxide (2.5 eq).

-

Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice water.

-

Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to yield (E)-2-methyl-1,3-diphenylprop-2-en-1-one as a solid.

-

4.1.3. Expected Data

| Parameter | Expected Value |

| Appearance | Pale yellow solid |

| Yield | 80-90% |

| Melting Point | Varies based on purity |

Step 2: Nazarov Cyclization to this compound

The second and final step is the acid-catalyzed intramolecular electrophilic aromatic substitution known as the Nazarov cyclization. [1][2][3]This reaction converts the divinyl ketone precursor into the desired cyclopentenone product.

4.2.1. Reaction Mechanism

The mechanism involves the protonation of the carbonyl oxygen by a strong acid (e.g., polyphosphoric acid or a Lewis acid), which generates a pentadienyl cation. This is followed by a 4π-electrocyclic ring closure in a conrotatory fashion, as dictated by the Woodward-Hoffmann rules, to form an oxyallyl cation intermediate. Subsequent elimination of a proton and tautomerization yields the final indenone product.

Figure 3: Key mechanistic steps of the Nazarov cyclization.

4.2.2. Experimental Protocol

-

Materials:

-

(E)-2-methyl-1,3-diphenylprop-2-en-1-one

-

Polyphosphoric acid (PPA) or a suitable Lewis acid (e.g., FeCl₃, SnCl₄)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve the chalcone precursor (1.0 eq) in dichloromethane.

-

Cool the solution in an ice bath and slowly add polyphosphoric acid (excess) or the chosen Lewis acid (e.g., 1.2 eq of FeCl₃).

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction by carefully pouring the mixture into ice water.

-

Neutralize the aqueous layer with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

-

4.2.3. Expected Data

| Parameter | Expected Value |

| Appearance | Solid |

| Yield | 60-80% |

| Purity (post-chromatography) | >95% |

Alternative Pathway: Rhodium-Catalyzed Synthesis

A modern and highly efficient alternative for the synthesis of 2,3-disubstituted indanones is a rhodium-catalyzed three-component reaction. This method involves the reaction of a 2-formylarylboronic acid with an alkyne in the presence of a rhodium catalyst. For the synthesis of this compound, this would involve the reaction of 2-formylphenylboronic acid with 1-phenylpropyne. This approach offers the advantage of being a one-pot synthesis, often proceeding in high yield under mild conditions.

Conclusion

This technical guide has detailed a reliable and well-established two-step synthesis of this compound via a Nazarov cyclization pathway. The synthesis of the requisite chalcone precursor through a Claisen-Schmidt condensation has also been described. The provided experimental protocols are designed to be readily implemented in a standard organic chemistry laboratory. The mechanistic discussions offer insight into the underlying principles of these transformations. For researchers seeking alternative and potentially more atom-economical routes, the rhodium-catalyzed synthesis presents a promising avenue for exploration. The methodologies described herein provide a solid foundation for the synthesis and further investigation of this and related indenone derivatives for various applications.

References

-

Khan, K. M., et al. (2004). Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors. Journal of Medicinal Chemistry, 47(24), 6295-6306. [Link]

-

Nazarov cyclization reaction. In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Nazarov Cyclization. Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

-

(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. MDPI. Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 2-methyl-3-phenyl-1H-inden-1-one

Introduction: The Indenone Scaffold in Modern Drug Discovery

The indenone core, a fused bicyclic system comprising a benzene ring and a cyclopentenone ring, represents a "privileged structure" in medicinal chemistry. Its rigid framework and versatile chemical handles have made it a cornerstone for the development of a wide array of pharmacologically active agents. Derivatives of the indenone and its saturated analog, indanone, have demonstrated significant potential across multiple therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions.[1][2][3][4] This guide provides a detailed technical overview of a specific, yet representative member of this class: 2-methyl-3-phenyl-1H-inden-1-one .

While direct experimental data for this precise molecule is limited in published literature, this guide will synthesize available information on closely related analogs and the general chemical behavior of the 2,3-disubstituted-1H-inden-1-one scaffold. By examining its predicted molecular properties, plausible synthetic routes, characteristic spectroscopic signatures, and anticipated reactivity, we aim to provide researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing this compound in their research endeavors.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is the α,β-unsaturated ketone system within the five-membered ring, conjugated with the phenyl substituent at the 3-position. This extended conjugation is expected to significantly influence its electronic properties, reactivity, and spectroscopic characteristics compared to its saturated counterpart, 2-methyl-3-phenyl-1-indanone.

Diagram of this compound

Caption: Structure of this compound.

A comparison of the predicted properties of the target molecule with the known properties of its saturated analog, 2-methyl-3-phenyl-1-indanone, is presented below.

| Property | This compound (Predicted) | 2-methyl-3-phenyl-1-indanone (CAS 52957-74-1)[5] |

| Molecular Formula | C₁₆H₁₂O | C₁₆H₁₄O |

| Molecular Weight | 220.27 g/mol | 222.28 g/mol |

| Melting Point | Likely a low-melting solid | 86-87 °C |

| Boiling Point | Higher than the indanone due to planarity | 140-145 °C at 1 Torr |

| Appearance | Expected to be a colored (likely yellow) solid | Data not available |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc) | Soluble in ethanol |

The presence of the extended conjugated system in this compound is expected to result in a colored appearance, likely yellow, due to the absorption of light in the visible region. Its increased planarity compared to the saturated analog may lead to stronger intermolecular π-π stacking interactions, potentially resulting in a higher boiling point.

Synthesis Strategies

While a specific, optimized synthesis for this compound is not readily found in the literature, several established methodologies for the synthesis of substituted indenones can be logically applied.

Acid-Catalyzed Cyclization of Chalcones (Nazarov Cyclization)

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones from divinyl ketones.[6][7][8][9] A plausible route to this compound would involve the acid-catalyzed cyclization of a suitably substituted chalcone (1,3-diphenyl-2-methylprop-2-en-1-one).

Plausible Nazarov Cyclization Route

Caption: Nazarov cyclization for indenone synthesis.

Experimental Protocol (General) :

-

The chalcone precursor is dissolved in an inert solvent (e.g., dichloromethane or toluene).

-

A stoichiometric or catalytic amount of a Lewis acid (e.g., FeCl₃, AlCl₃) or a strong protic acid (e.g., H₂SO₄, polyphosphoric acid) is added.

-

The reaction mixture is stirred at room temperature or heated to facilitate the cyclization.

-

Upon completion, the reaction is quenched with water or a basic solution.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification is typically achieved by column chromatography on silica gel.

The causality behind this choice lies in the well-established ability of the Nazarov reaction to form five-membered rings with control over the substitution pattern. The regioselectivity of the final deprotonation step would yield the thermodynamically more stable conjugated indenone system.

Pauson-Khand Reaction

The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, catalyzed by a metal carbonyl complex (typically cobalt), to form a cyclopentenone.[10][11][12] An intramolecular variant could be envisioned for the synthesis of the indenone core.

Spectroscopic Characterization

The elucidation of the structure of this compound would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are predicted.

| Spectroscopic Data | Predicted Values for this compound |

| ¹H NMR | δ 7.2-7.8 ppm (m, 9H, Ar-H), δ 2.1-2.3 ppm (s, 3H, -CH₃) |

| ¹³C NMR | δ ~195-200 ppm (C=O), δ ~125-150 ppm (Ar-C and C=C), δ ~15-20 ppm (-CH₃) |

| IR Spectroscopy | ~1710-1720 cm⁻¹ (C=O stretch, conjugated), ~1620-1640 cm⁻¹ (C=C stretch) |

| Mass Spectrometry | M⁺ peak at m/z = 220.0888 (for C₁₆H₁₂O) |

¹H NMR Spectroscopy: The spectrum is expected to be dominated by signals in the aromatic region (δ 7.2-7.8 ppm) corresponding to the nine protons of the fused benzene ring and the phenyl substituent. A sharp singlet for the methyl group protons would likely appear in the upfield region (δ 2.1-2.3 ppm).

¹³C NMR Spectroscopy: The most downfield signal will be that of the carbonyl carbon, predicted to be in the range of δ 195-200 ppm. A series of signals in the δ 125-150 ppm range will correspond to the aromatic carbons and the two olefinic carbons of the cyclopentenone ring. The methyl carbon signal is expected at approximately δ 15-20 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the conjugated carbonyl group (C=O) at around 1710-1720 cm⁻¹.[13] This is at a lower wavenumber compared to a saturated ketone due to the conjugation. A band for the C=C double bond stretch is also expected around 1620-1640 cm⁻¹. Aromatic C-H stretching will be observed above 3000 cm⁻¹.[14][15][16]

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₁₆H₁₂O). Fragmentation patterns would likely involve the loss of CO (28 Da) and potentially the methyl group (15 Da).

Chemical Reactivity and Potential Transformations

The reactivity of this compound is governed by the α,β-unsaturated ketone moiety. This functional group provides two primary sites for nucleophilic attack.

Reactivity of the Indenone Core

Caption: Key reaction pathways for indenones.

Michael (1,4-Conjugate) Addition

The β-carbon of the enone system is electrophilic and susceptible to attack by soft nucleophiles in a Michael addition reaction.[1][17][18][19] This is a widely used method for carbon-carbon and carbon-heteroatom bond formation.

-

Causality: The extended conjugation allows for the delocalization of the negative charge in the resulting enolate intermediate, making the 1,4-addition pathway thermodynamically favorable for soft nucleophiles like organocuprates, malonates, and thiols.

Experimental Protocol (General for Michael Addition):

-

The indenone is dissolved in a suitable solvent (e.g., THF, ether).

-

The solution is cooled to a low temperature (e.g., -78 °C or 0 °C).

-

The nucleophile (e.g., a Gilman reagent, the enolate of a malonic ester) is added dropwise.

-

The reaction is stirred until completion, as monitored by TLC.

-

The reaction is quenched with a proton source, such as a saturated aqueous solution of ammonium chloride.

-

The product is isolated via extraction and purified by chromatography or recrystallization.

Direct (1,2) Addition to the Carbonyl Group

Hard, non-stabilized nucleophiles, such as organolithium or Grignard reagents, are more likely to attack the more electrophilic carbonyl carbon in a 1,2-addition fashion, leading to the formation of a tertiary alcohol after workup.[19]

-

Causality: The reaction of hard nucleophiles is typically under kinetic control, and the carbonyl carbon is the site of the largest partial positive charge, making it the most reactive site for these reagents.

Diels-Alder Reaction

The electron-deficient double bond of the indenone can act as a dienophile in a [4+2] cycloaddition reaction with an electron-rich diene.[4][12][20][21] This provides a powerful route to complex polycyclic structures.

-

Causality: The electron-withdrawing nature of the conjugated carbonyl group lowers the energy of the LUMO of the dienophile, facilitating the orbital overlap with the HOMO of the diene, which is the requirement for a normal-electron-demand Diels-Alder reaction.

Relevance and Applications in Drug Development

The indanone scaffold is a well-established pharmacophore.[2][3][4] The diverse biological activities of indanone derivatives make this compound a molecule of significant interest for further investigation and derivatization.

-

Anticancer Activity: Many indanone derivatives exhibit potent cytotoxic effects against various cancer cell lines. Mechanisms of action include the inhibition of tubulin polymerization and the modulation of various signaling pathways.[1]

-

Neuroprotective Effects: The indanone core is famously present in Donepezil, a leading treatment for Alzheimer's disease. This highlights the potential of this scaffold in developing agents for neurodegenerative disorders.[3][4]

-

Anti-inflammatory Properties: Certain indanone derivatives have shown promising anti-inflammatory activity, suggesting their potential in treating inflammatory diseases.

The specific substitution pattern of this compound offers opportunities for further functionalization. The methyl group can be a site for metabolic oxidation or can be replaced with other functional groups to modulate activity. The phenyl group can be substituted to explore structure-activity relationships and improve properties like potency, selectivity, and pharmacokinetic profiles.

Safety and Handling

While a specific safety data sheet for this compound is not available, general laboratory safety precautions for handling fine chemicals should be observed. Based on related compounds, it should be treated as potentially harmful if ingested, inhaled, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a molecule of considerable interest due to its position within the pharmacologically significant indenone class. While direct experimental data is sparse, a comprehensive understanding of its chemical properties can be built upon the well-established chemistry of its structural analogs. Its synthesis is accessible through standard organic reactions like the Nazarov cyclization. Its reactivity is dominated by the conjugated enone system, allowing for predictable transformations such as Michael additions and Diels-Alder reactions. The spectroscopic properties can be reliably predicted, aiding in its identification and characterization. For researchers in drug discovery, this compound represents a valuable scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and neuropharmacology.

References

- BenchChem. (2025). The Multifaceted Biological Activities of Indanone Derivatives: A Technical Guide.

- Dembitsky, V. M., & Dzhemilev, U. M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 48.

- Siddappa, P., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 1154-1166.

-

Patil, S. A., et al. (2017). Recent developments in biological activities of indanones. PubMed. Retrieved from [Link]

- Ma, S., et al. (2007). Catalytic stereoselective synthesis of highly substituted indanones via tandem Nazarov cyclization and electrophilic fluorination trapping. Organic Letters, 9(16), 3053-3056.

- Bentham Science Publishers. (2023).

-

Wikipedia. (n.d.). Pauson–Khand reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Nazarov cyclization reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Pauson-Khand Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nazarov Cyclization Nazarov Reaction. Retrieved from [Link]

- Comprehensive Organic Reactions in Aqueous Media. (n.d.). The Pauson-Khand Cycloaddition Reaction for Synthesis of Cyclopentenones.

- Organic Reactions. (n.d.).

-

Indian Institute of Technology Bombay. (n.d.). Pauson-Khand Reaction. Retrieved from [Link]

- Padwa, A., et al. (n.d.). The Pauson-Khand Reaction as a New Entry to the Synthesis of Bridged Bicyclic Heterocycles. PubMed Central.

- Predecki, D., et al. (2023). AzA-Diels-AlDer synthesis AnD nMr chArActerizAtion of AroMAtic substitut- eD 1-Methyl-2-phenyl 2,3-DihyDro-4(1h)-pyriDinones Dan.

- NIST. (n.d.). 1H-Indene, 2,3-dihydro-1-methyl-3-phenyl-.

- A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017). Research Journal of Pharmacy and Technology.

- Supporting Information for A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in w

-

PubChem. (n.d.). 2-Methyl-3-phenyl-1H-indole. Retrieved from [Link]

- Lam, L., Park, S. H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

- NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-.

- Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. (2022). NIH.

-

ChemSynthesis. (n.d.). 3-methyl-1-phenyl-1H-indene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetyl-2,3-dihydro-1h-inden-1-one. Retrieved from [Link]

- NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-.

- eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- Hartwig, J. F., et al. (n.d.). Enantioselective Addition of Pyrazoles to Dienes. PubMed Central.

-

PubChem. (n.d.). 2-Methyl-1-phenylpent-1-en-3-one. Retrieved from [Link]

- Infrared Spectroscopy. (n.d.). CDN.

- How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023). YouTube.

- NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-.

- NIST. (n.d.). 2-Propen-1-one, 2-methyl-1-phenyl-.

- NIST. (n.d.). 3-Phenyl-1-indanone.

- Ma, S., et al. (2009). Efficient Synthesis of 2,3-dihydro-1H-pyrazoles via a Highly Selective Pd(0)-catalyzed Coupling-Cyclization Reaction of Terminal 2-substituted 2,3-allenyl Hydrazines With Aryl Iodides. PubMed.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.

- NIST. (n.d.). 3-Phenyl-1-indanone.

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PubMed Central.

- Elsevier. (n.d.). Quick Reference Guide - Reaxys.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). (n.d.). PubMed.

-

PubChem. (n.d.). 2-Methyl-1-phenylpent-1-en-3-one. Retrieved from [Link]

- Synthesis of diversely 1,3,5-trisubstituted pyrazoles via 5-exo-dig cycliz

- Elsevier. (n.d.). Reaxys Medicinal Chemistry.

- Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (n.d.). PubMed Central.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-((3,4-Dimethoxyphenyl)methylene)-2,3-dihydro-1H-inden-1-one | C18H16O3 | CID 370316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Streptinone, a New Indanone Derivative from a Marine-Derived Streptomyces massiliensis, Inhibits Particulate Matter-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 11. 2,3-Dihydro-3-methyl-6-phenyl-1H-inden-1-one | C16H14O | CID 3054949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 13. Infrared Spectrometry [www2.chemistry.msu.edu]

- 14. www1.udel.edu [www1.udel.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. grokipedia.com [grokipedia.com]

- 18. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 19. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. Diels-Alder Reaction [organic-chemistry.org]

An In-Depth Technical Guide to 2-Methyl-3-phenyl-1H-inden-1-one (CAS Number: 52957-74-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methyl-3-phenyl-1H-inden-1-one, a member of the indanone class of compounds. The indanone scaffold is a privileged structure in medicinal chemistry, known to be a core component in various pharmacologically active molecules.[1][2] This document delves into the synthesis, spectral characterization, and potential biological significance of this compound, offering valuable insights for researchers engaged in drug discovery and development. While specific biological data for this exact molecule is limited in publicly accessible literature, this guide extrapolates from the well-documented properties of the broader indanone class to highlight its potential as a valuable research chemical.

Chemical Identity and Physicochemical Properties

This compound, also known as 2-methyl-3-phenyl-1-indanone, is a bicyclic aromatic ketone. Its core structure consists of a benzene ring fused to a five-membered ring containing a ketone and two substituents: a methyl group at the 2-position and a phenyl group at the 3-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 52957-74-1 | |

| Molecular Formula | C₁₆H₁₄O | |

| Molecular Weight | 222.28 g/mol | |

| Melting Point | 86-87 °C | |

| Boiling Point | 140-145 °C at 1 Torr | |

| Appearance | Solid (predicted) |

Synthesis of this compound

The synthesis of 2,3-disubstituted 1-indanones can be achieved through several established synthetic routes. The most prominent methods for constructing the indanone core are the Nazarov cyclization and intramolecular Friedel-Crafts reactions.[1][3]

Nazarov Cyclization Approach

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, which can be readily converted to indanones.[1] This reaction typically involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone precursor. For the synthesis of this compound, a suitable precursor would be a chalcone analog. The general mechanism involves the protonation of the carbonyl group, followed by a 4π-electrocyclization to form a stabilized carbocation, which then eliminates a proton to yield the indanone.[1] Microwave-assisted Nazarov cyclizations have been shown to significantly reduce reaction times.[1][4]

Caption: Key steps in the intramolecular Friedel-Crafts synthesis of an indanone.

Experimental Protocol (Hypothetical, based on related syntheses)

The following is a hypothetical, generalized protocol for the synthesis of this compound via a Nazarov cyclization of a chalcone precursor. This protocol is based on established procedures for similar indanones and should be adapted and optimized for the specific substrate. [4] Materials:

-

(E)-1,3-diphenyl-2-methylprop-2-en-1-one (Chalcone precursor)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve the chalcone precursor in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While specific spectra for this compound are not readily available, the expected data can be predicted based on the analysis of closely related analogs such as 2-methyl-1-indanone and 3-phenyl-1-indanone. [5][6]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic (4H, indanone) | 7.2 - 7.8 | m | Complex multiplet due to the four protons on the fused benzene ring. |

| Aromatic (5H, phenyl) | 7.0 - 7.4 | m | Multiplet for the five protons of the C3-phenyl substituent. |

| H-3 (1H) | ~4.0 - 4.5 | d | Doublet, coupled to the H-2 proton. |

| H-2 (1H) | ~3.0 - 3.5 | m | Multiplet, coupled to the H-3 proton and the C2-methyl protons. |

| C2-CH₃ (3H) | ~1.2 - 1.5 | d | Doublet, coupled to the H-2 proton. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (C1) | > 200 | Carbonyl carbon, typically downfield. |

| Aromatic (quaternary) | 135 - 155 | Bridgehead and substituted aromatic carbons. |

| Aromatic (CH) | 120 - 135 | Unsubstituted aromatic carbons. |

| C3 | ~50 - 60 | Methine carbon attached to the phenyl group. |

| C2 | ~40 - 50 | Methine carbon attached to the methyl group. |

| C2-CH₃ | ~15 - 20 | Methyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (ketone) | ~1715 | Strong |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=C (aromatic) | 1450 - 1600 | Medium to Strong |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The molecular ion peak (M⁺) is expected at m/z = 222. Subsequent fragmentation may involve the loss of the methyl group (M-15), the phenyl group (M-77), and a characteristic retro-Diels-Alder fragmentation of the five-membered ring.

Potential Biological Activity and Applications in Drug Discovery

The indanone scaffold is a well-established pharmacophore with a broad range of biological activities, making it a valuable starting point for drug discovery programs. [1][2]

Anticancer Potential

Numerous indanone derivatives have demonstrated significant anticancer properties. [1]The proposed mechanisms of action often involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. Given its structural similarity to other biologically active indanones, this compound could be a candidate for screening in anticancer assays.

Anti-inflammatory and Analgesic Properties

Indanone derivatives have also been investigated for their anti-inflammatory and analgesic effects. [1]Some analogs have shown potent inhibitory activity against enzymes involved in the inflammatory cascade.

Neuroprotective Effects

A significant area of research for indanone-based compounds is in the treatment of neurodegenerative diseases. [2]For instance, Donepezil, a leading treatment for Alzheimer's disease, features an indanone core. These compounds can act as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.

Sources

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.utah.edu [chemistry.utah.edu]

A Technical Guide to 2-Methyl-3-phenyl-1H-inden-1-one: Synthesis, Structure, and Applications

Abstract

The indenone scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. This technical guide provides an in-depth examination of a specific derivative, 2-methyl-3-phenyl-1H-inden-1-one . We will explore its molecular structure, robust methods for its synthesis, and comprehensive techniques for its characterization. The causality behind key experimental choices, such as catalyst selection and reaction conditions, will be explained to provide field-proven insights. Furthermore, this guide will touch upon the known biological activities of the broader indenone class, highlighting the potential therapeutic applications for derivatives like the topic compound. All protocols and claims are substantiated with citations to authoritative sources, ensuring a foundation of scientific integrity.

Introduction to the Indenone Core

Indenones are bicyclic aromatic ketones consisting of a benzene ring fused to a cyclopentenone ring. This structural motif is of significant interest to medicinal chemists and drug development professionals due to the diverse biological activities exhibited by its derivatives. These activities span anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties.[1][2][3] One of the most notable drugs containing a related indanone structure is Donepezil, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[3][4]

The reactivity of the indenone core, particularly the enone moiety, allows for a variety of chemical modifications, making it a versatile template for developing new therapeutic agents. The specific compound, this compound, incorporates methyl and phenyl substitutions that influence its steric and electronic properties, which in turn can modulate its biological activity and metabolic stability. This guide focuses on providing a comprehensive technical overview of this specific molecule.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by the planar indenone core with a methyl group at the C2 position and a phenyl group at the C3 position of the five-membered ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O | [5] |

| Molecular Weight | 222.28 g/mol | [5] |

| CAS Number | 52957-74-1 | [5] |

| Appearance | Solid (predicted) | - |

| Melting Point | 86-87 °C | [5] |

| Boiling Point | 140-145 °C (at 1 Torr) | [5] |

| Density | 1.115 ± 0.06 g/cm³ (Predicted) | [5] |

The presence of the conjugated system, including the phenyl ring and the enone, dictates the molecule's UV-visible absorption properties and its reactivity. The methyl group provides a site for potential metabolic oxidation and influences the conformation of the adjacent phenyl ring.

Synthesis and Mechanistic Insights

The synthesis of 2,3-disubstituted indenones can be achieved through several modern organometallic strategies. A highly effective and regioselective method is the Palladium(II)-catalyzed carbocyclization of benzaldehydes with internal alkynes.[6][7] This approach offers a direct route to complex indenones from readily available starting materials.

Palladium-Catalyzed Synthesis Protocol

This protocol describes a general method for the synthesis of 2,3-disubstituted indenones, which can be adapted for this compound by using benzaldehyde and 1-phenyl-1-propyne as the starting materials.

Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk tube, add palladium(II) acetate (Pd(OAc)₂, 10.0 mol%), copper(II) acetate (Cu(OAc)₂, 2.0 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the tube and evacuate and backfill with dry nitrogen gas three times. This step is critical to prevent the oxidation and deactivation of the Pd(II) catalyst.

-

Reagent Addition: Under a positive flow of nitrogen, add the benzaldehyde (1.0 equiv.), the internal alkyne (e.g., 1-phenyl-1-propyne, 1.2 equiv.), and anhydrous N,N-Dimethylformamide (DMF, 0.2 M).

-

Reaction Conditions: Seal the tube and place it in a preheated oil bath at 130 °C.

-

Monitoring: Stir the reaction mixture vigorously for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts and catalyst residues.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Mechanistic Pathway

The catalytic cycle for this transformation involves several key organometallic steps. The authoritative grounding for this mechanism is based on extensive studies of palladium-catalyzed C-H activation and carbocyclization reactions.[6][7][8]

Caption: Standard workflow for the synthesis and characterization of an organic compound.

Potential Applications in Drug Development

The indenone scaffold is a well-established pharmacophore. Derivatives have shown significant potential across multiple therapeutic areas, providing a strong rationale for the synthesis and evaluation of novel analogues like this compound.

-

Anticancer Activity: Many indenone derivatives exhibit potent antiproliferative effects. A key mechanism involves the inhibition of tubulin polymerization, which disrupts the cellular microtubule network, leading to cell cycle arrest and apoptosis. [1]* Anti-inflammatory and Analgesic: The anti-inflammatory drug Indomethacin, while an indole, shares structural similarities and highlights the potential of related bicyclic systems to modulate inflammatory pathways. [9]* Neuroprotective Agents: As seen with Donepezil, the indanone core is a viable scaffold for targeting enzymes and receptors within the central nervous system, particularly for neurodegenerative diseases like Alzheimer's. [2][4]* Antimicrobial Properties: Studies have shown that certain indenone derivatives possess inhibitory activity against various bacterial and fungal strains, suggesting their potential as leads for new anti-infective agents. [2][10] The specific substitutions on this compound may confer unique pharmacological profiles, making it a compound of interest for screening in various biological assays.

Conclusion

This compound is a member of the medicinally important indenone class of compounds. Its synthesis can be efficiently achieved using modern organometallic techniques, such as palladium-catalyzed cyclization, which offers high regioselectivity and good yields. Standard analytical methods, including NMR, IR, and mass spectrometry, are essential for its unambiguous structural characterization. Given the broad spectrum of biological activities associated with the indenone core, this specific derivative represents a valuable target for further investigation in drug discovery programs, particularly in oncology, neurology, and infectious diseases. The insights and protocols provided in this guide serve as a comprehensive resource for researchers aiming to synthesize, characterize, and explore the therapeutic potential of this and related molecules.

References

-

RSC Publishing. (n.d.). Palladium(ii)-catalyzed synthesis of indenones through the cyclization of benzenecarbaldehydes with internal alkynes. Royal Society of Chemistry. [Link]

-

Chodkowski, A., & Wicha, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. (2017). Recent developments in biological activities of indanones. ResearchGate. [Link]

-

SciSpace. (2019). Palladium/Norbornene-Catalyzed Indenone Synthesis from Simple Aryl Iodides: Concise Syntheses of Pauciflorol F and Acredinone A. SciSpace. [Link]

-

National Center for Biotechnology Information. (2017). Recent developments in biological activities of indanones. PubMed. [Link]

-

Semantic Scholar. (n.d.). Palladium(ii)-catalyzed synthesis of indenones through the cyclization of benzenecarbaldehydes with internal alkynes. Semantic Scholar. [Link]

-

Wiley Online Library. (n.d.). Synthesis of Indenones via Palladium‐Catalyzed Ligand‐Free Carbonylation. Wiley Online Library. [Link]

-

ACS Publications. (2022). Synthesis of Indenones Via Palladium-Catalyzed Carbonylation with Mo(CO)6 as a CO Surrogate. ACS Publications. [Link]

-

National Center for Biotechnology Information. (2007). Catalytic stereoselective synthesis of highly substituted indanones via tandem Nazarov cyclization and electrophilic fluorination trapping. PubMed. [Link]

-

Bentham Science. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. Bentham Science. [Link]

-

Wikipedia. (n.d.). Nazarov cyclization reaction. Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Nazarov Cyclization. Organic Chemistry Portal. [Link]

-

Wiley Online Library. (n.d.). The Nazarov Cyclization. Wiley Online Library. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-3-phenyl-1H-indole. PubChem. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. [Link]

-

NIST. (n.d.). 1H-Indene, 2,3-dihydro-1-methyl-3-phenyl-. NIST WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-1-phenyl-1H-indole-3-carbonitrile. PubMed Central. [Link]

-

SpectraBase. (n.d.). 2-Methylene-3-phenyl-3H-inden-1-one. SpectraBase. [Link]

-

ChemSynthesis. (n.d.). 3-methyl-1-phenyl-1H-indene. ChemSynthesis. [Link]

-

National Center for Biotechnology Information. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. PubMed Central. [Link]

-

ResearchGate. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methyl-2-phenyl-1H-indole. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-methyl-3-phenyl-1-indanone | 52957-74-1 [chemicalbook.com]

- 6. Palladium(ii)-catalyzed synthesis of indenones through the cyclization of benzenecarbaldehydes with internal alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Palladium(ii)-catalyzed synthesis of indenones through the cyclization of benzenecarbaldehydes with internal alkynes | Semantic Scholar [semanticscholar.org]

- 8. scispace.com [scispace.com]

- 9. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]

- 10. benthamdirect.com [benthamdirect.com]

A Technical Guide to the Spectroscopic Characterization of 2-methyl-3-phenyl-1H-inden-1-one

Abstract: This technical guide provides a comprehensive overview of the spectroscopic profile of 2-methyl-3-phenyl-1H-inden-1-one, a key heterocyclic scaffold. Intended for researchers, chemists, and professionals in drug development, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By synthesizing data from analogous structures and foundational spectroscopic principles, this guide offers a robust framework for the structural elucidation, identification, and purity assessment of this compound. We will explore the causality behind spectral features, present detailed experimental protocols, and interpret the data to provide a complete analytical picture.

Introduction and Molecular Structure

This compound is a member of the indenone class of compounds, which are recognized as important structural motifs in natural products and biologically active molecules.[1][2] The rigid, planar indenone core fused with a phenyl and methyl substituent creates a unique electronic and steric environment, making spectroscopic analysis a critical tool for confirming its identity and purity. Accurate interpretation of its spectral data is paramount for any research or development application, from synthetic route validation to quality control in manufacturing.

The structural integrity of any synthetic compound must be rigorously validated. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering orthogonal data points that, when combined, leave no ambiguity about the compound's identity. This guide is structured to walk the user through this validation process, explaining not just the data, but the scientific reasoning underpinning the analysis.

Below is the chemical structure of this compound with IUPAC numbering for NMR assignment purposes.

Caption: Structure of this compound with key atoms numbered.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: NMR Data Acquisition

The choice of solvent and instrument parameters is critical for acquiring high-quality NMR spectra.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard due to its excellent solubilizing properties for many organic compounds and its single, well-defined residual solvent peak.

-

Instrumentation: Data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument, to achieve optimal signal dispersion and resolution.[3]

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: ~2-3 seconds to ensure good digital resolution.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to produce a spectrum with singlets for each unique carbon, simplifying interpretation.

-

Spectral Width: Set to ~220-240 ppm.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) are invaluable.[4]

¹H NMR Spectroscopy: Data and Interpretation

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.8 - 7.9 | d | 1H | H-7 |

| ~ 7.6 - 7.7 | t | 1H | H-5 |

| ~ 7.4 - 7.5 | m | 6H | H-4, H-6, Ph-H |

| ~ 2.2 | s | 3H | 2-CH₃ |

Interpretation:

-

Aromatic Protons (7.4-7.9 ppm): The spectrum is dominated by signals in the aromatic region. The indenone ring protons (H-4, H-5, H-6, H-7) and the five protons of the phenyl group are expected here. Due to the electron-withdrawing effect of the conjugated carbonyl group, proton H-7 is the most deshielded and appears furthest downfield, likely as a doublet. The remaining indenone and phenyl protons will likely overlap, creating a complex multiplet (m).

-

Methyl Protons (~2.2 ppm): The methyl group at the C-2 position has no adjacent protons, so its signal appears as a sharp singlet. Its chemical shift is influenced by its position on a C=C double bond, placing it in the allylic region.

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their functional group environment.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~ 195 | Quaternary | C-1 (C=O) |

| ~ 150 - 155 | Quaternary | C-3, C-7a |

| ~ 135 - 145 | Quaternary | C-2, C-3a, C-1' |

| ~ 125 - 135 | Tertiary | C-4, C-5, C-6, C-7, Ph-C |

| ~ 15 | Primary | 2-CH₃ |

Interpretation:

-

Carbonyl Carbon (~195 ppm): The most downfield signal belongs to the carbonyl carbon (C-1). Its chemical shift is characteristic of a ketone conjugated with an aromatic system.[5]

-

Aromatic and Olefinic Carbons (125-155 ppm): A cluster of signals represents the nine sp²-hybridized carbons of the indenone core and the phenyl ring. Quaternary carbons (those without attached protons, like C-2, C-3, C-3a, C-7a, and C-1' of the phenyl ring) will typically have lower intensity peaks.

-

Methyl Carbon (~15 ppm): The upfield signal corresponds to the sp³-hybridized carbon of the methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.

Experimental Protocol: IR Data Acquisition

-

Technique: Attenuated Total Reflectance (ATR) is the most common and convenient method for solid or liquid samples, requiring minimal preparation. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

-

Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background scan is performed first, followed by the sample scan.

IR Data and Interpretation

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

|---|---|---|

| ~ 3060 | Medium | Aromatic C-H Stretch |

| ~ 2920 | Weak | Aliphatic C-H Stretch (CH₃) |

| ~ 1710 | Strong | Conjugated C=O Stretch (Ketone) |

| ~ 1600, 1490 | Medium | C=C Stretch (Aromatic Rings) |

| ~ 900 - 675 | Strong | C-H Out-of-Plane ("oop") Bend (Aromatic) |

Interpretation: The IR spectrum provides a distinct "fingerprint" for the molecule.

-

C=O Stretch (~1710 cm⁻¹): The most prominent and diagnostic peak is the strong absorption from the carbonyl group. Its frequency is lower than that of a simple aliphatic ketone (~1715 cm⁻¹) due to conjugation with the phenyl ring and the double bond, which delocalizes electron density and weakens the C=O bond.[6]

-

Aromatic C=C Stretches (~1600, 1490 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bonds within the aromatic rings.

-

C-H Stretches (~3060, ~2920 cm⁻¹): The peak just above 3000 cm⁻¹ corresponds to the C-H bonds of the aromatic rings, while the weaker one just below 3000 cm⁻¹ is from the methyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed can offer valuable structural clues.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns, which are useful for structural elucidation and library matching.

-

Mass Analyzer: A Quadrupole or Time-of-Flight (TOF) analyzer can be used. High-Resolution Mass Spectrometry (HRMS) is recommended for determining the exact mass and elemental formula.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a Gas Chromatography (GC) interface if its volatility and thermal stability permit.

MS Data and Interpretation

Molecular Formula: C₁₆H₁₂O Exact Mass: 220.0888 Da Nominal Mass: 220 Da

Table 4: Predicted Key Mass Fragments (EI)

| m/z | Proposed Fragment Ion | Formula of Loss |

|---|---|---|

| 220 | [M]⁺˙ (Molecular Ion) | - |

| 205 | [M - CH₃]⁺ | CH₃ |

| 192 | [M - CO]⁺˙ | CO |

| 177 | [M - CO - CH₃]⁺ | CO, CH₃ |

| 143 | [M - C₆H₅]⁺ | C₆H₅ (Phenyl) |

| 77 | [C₆H₅]⁺ | - |

Interpretation:

-

Molecular Ion Peak ([M]⁺˙, m/z 220): The peak at m/z 220 corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.

-

Fragmentation Pathway: The fragmentation pattern is a logical consequence of the molecule's structure. The most common fragmentation pathways involve the loss of stable neutral molecules or radicals.

-

Loss of a Methyl Radical ([M - CH₃]⁺): Cleavage of the methyl group results in a fragment at m/z 205.

-

Loss of Carbon Monoxide ([M - CO]⁺˙): Ketones frequently undergo fragmentation with the loss of a neutral CO molecule, which would produce a peak at m/z 192.

-

Loss of a Phenyl Radical ([M - C₆H₅]⁺): Cleavage of the phenyl group leads to a fragment at m/z 143.

-

A peak at m/z 77 corresponding to the phenyl cation ([C₆H₅]⁺) is also highly likely.

-

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic characterization of this compound is a clear-cut process when approached systematically. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the conjugated ketone, and mass spectrometry validates the molecular weight and provides corroborating structural evidence through fragmentation analysis. The data and interpretations presented in this guide serve as a benchmark for researchers working with this compound, ensuring confidence in its structural identity and purity. Each technique provides a unique and essential piece of the puzzle, and together they form a self-validating system for molecular characterization.

References

- Predecki, D., et al. (2023). Aza-Diels-Alder synthesis and NMR characterization of aromatic substituted 1-Methyl-2-phenyl 2,3-dihydro-4(1H)-pyridinones.

-

PubChem. (n.d.). 2-Methyl-3-phenyl-1H-indole. National Center for Biotechnology Information. Available at: [Link]

- Supporting Information for A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. (n.d.).

- Agilent Technologies. (n.d.). Interpretation of 2D NMR Spectra.

- Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

-

NIST. (n.d.). 1H-Indene, 2,3-dihydro-1-methyl-3-phenyl-. NIST Chemistry WebBook. Available at: [Link]

-

Yan, Y., & Qi, X. (2011). 2-Methyl-1-phenyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o2902. Available at: [Link]

-

ResearchGate. (n.d.). Rapid Access to Substituted Indenones through Grignard Reaction and Its Application in the Synthesis of Fluorenones Using Ring Closing Metathesis. Available at: [Link]

-

Oriental Journal of Chemistry. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Available at: [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

-

ACS Publications. (n.d.). Synthesis of Spiro-isoindolinone Indenones via Double Nucleophilic Substitution: Application to the Total Synthesis of Impatien A. The Journal of Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

SpectraBase. (n.d.). 1H-Indene,2-methyl-3-phenyl. Available at: [Link]

-

ResearchGate. (n.d.). Electron ionization mass spectral studies of bridgehead-substituted norbornan-2-ones: Camphor derivatives. Available at: [Link]

-

National Institutes of Health. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Available at: [Link]

-

ChemSynthesis. (n.d.). 3-methyl-1-phenyl-1H-indene. Available at: [Link]

-

NIST. (n.d.). 3-Phenyl-1-indanone. NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook. Available at: [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

-

National Institutes of Health. (2024). Spectroscopic and photochemical evaluation of stereochemically biased 3′-substituted spiropyran photoswitches. Available at: [Link]

-

NIST. (n.d.). 2-Methyl-1-phenyl-1-pentanol. NIST Chemistry WebBook. Available at: [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Available at: [Link]

-

American Chemical Society. (n.d.). Synthesis and derivatization of silyl-substituted indenones. Available at: [Link]

-

NIST. (n.d.). 3-Phenyl-1-indanone. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. nmr.tamu.edu [nmr.tamu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to the Physicochemical Characterization of 2-methyl-3-phenyl-1H-inden-1-one

This guide provides a comprehensive overview of the essential physical properties of 2-methyl-3-phenyl-1H-inden-1-one, a significant heterocyclic compound with applications in medicinal chemistry and materials science. Primarily aimed at researchers, scientists, and professionals in drug development, this document outlines the methodologies for determining its melting and boiling points, underpinned by a rigorous scientific framework to ensure data integrity and reproducibility.

Introduction to this compound

This compound, also known as 2-methyl-3-phenyl-1-indanone, belongs to the indenone class of organic compounds. Its rigid, planar structure, incorporating both aromatic and enone functionalities, makes it a valuable scaffold in the design of novel therapeutic agents and functional materials. Accurate determination of its physical properties, such as melting and boiling points, is a cornerstone of its chemical characterization, providing critical insights into its purity, stability, and potential processing conditions.

Core Physical Properties

The fundamental physical constants of a compound are pivotal for its identification and for predicting its behavior in various physical and chemical processes.

| Property | Value | Conditions |

| Melting Point | 86-87 °C | Recrystallized from ethanol |

| Boiling Point | 140-145 °C | 1 Torr |

Table 1: Physical Properties of this compound[1]

Methodologies for Physical Property Determination

The precise measurement of melting and boiling points is fundamental to the characterization of a pure chemical substance. The following protocols are designed to yield accurate and reproducible results, incorporating self-validating mechanisms to ensure the integrity of the data.

Melting Point Determination: The Capillary Method

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The protocol described here is a standard and reliable method for this determination.

Experimental Workflow: Melting Point Determination

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

-

Sample Preparation: A small, dry sample of this compound is finely pulverized. A capillary tube is then loaded with the sample to a height of 2-3 mm and packed tightly.

-

Apparatus Setup: The loaded capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15°C below the expected melting point of 86°C.

-

Data Acquisition: The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium. The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.

-

Validation: The accuracy of the apparatus should be periodically verified using a certified melting point standard.

Causality and Expertise: A narrow melting point range is indicative of high purity. The slow heating rate near the melting point is crucial to ensure that the temperature of the heating block and the sample are in equilibrium, preventing an overestimation of the melting point.

Boiling Point Determination at Reduced Pressure

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is necessary.

Experimental Workflow: Vacuum Distillation for Boiling Point

Caption: Workflow for Reduced Pressure Boiling Point Determination.

Step-by-Step Protocol:

-

Apparatus Setup: A small amount of this compound is placed in a distillation flask. The flask is connected to a distillation head, a condenser, and a receiving flask. A vacuum pump is connected to the system, and a manometer is included to monitor the pressure.

-

Evacuation: The system is evacuated to the desired pressure of 1 Torr.

-

Heating: The distillation flask is gently heated.

-

Data Acquisition: The temperature at which the liquid boils and a steady reflux is observed on the thermometer is recorded as the boiling point at that pressure.

-

Validation: The stability of the vacuum is critical for an accurate measurement. The purity of the distilled liquid can be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Trustworthiness: This protocol is self-validating as an impure sample will exhibit a boiling point range rather than a sharp boiling point. Post-measurement analysis of the distillate confirms the identity and purity of the substance for which the boiling point was determined.

Conclusion

The accurate determination of the melting and boiling points of this compound is a critical first step in its comprehensive characterization. The methodologies outlined in this guide provide a robust framework for obtaining reliable and reproducible data, which is essential for the advancement of research and development in fields that utilize this important chemical entity.

References

Sources

"2-methyl-3-phenyl-1H-inden-1-one" mechanism of action

An In-Depth Technical Guide to the Potential Mechanisms of Action of 2-methyl-3-phenyl-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. While the specific molecule, this compound, remains largely uncharacterized in scientific literature, its structural similarity to other biologically active indenones and indanones provides a strong basis for hypothesizing its potential mechanisms of action. This guide synthesizes the existing research on related compounds to propose potential therapeutic applications and provides a comprehensive roadmap for the experimental elucidation of its molecular targets.

Introduction: The Indenone Core in Drug Discovery

The 1-indanone moiety and its unsaturated counterpart, 1-indenone, are core structures in numerous pharmacologically active compounds.[1][2] These bicyclic systems are present in both natural products and synthetic molecules, demonstrating a remarkable versatility in interacting with biological targets.[2] A notable example is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, which features an indanone core.[2][3] The broad spectrum of activities associated with this class of compounds—including anti-inflammatory, anticancer, antiviral, and antimicrobial effects—underscores the importance of exploring the therapeutic potential of novel derivatives like this compound.[2][3]

This document serves as a forward-looking technical guide for researchers. In the absence of direct studies on this compound, we will extrapolate from the known biological effects of structurally similar molecules to build a profile of its probable mechanisms of action.

Chemical Profile and Synthesis

Chemical Structure:

-

Systematic Name: this compound

-

Molecular Formula: C₁₆H₁₄O

-

Molecular Weight: 222.28 g/mol [4]

-

CAS Number: 52957-74-1[4]

General Synthetic Approach:

The synthesis of 2,3-disubstituted indanones can be achieved through various methods, including the rhodium-catalyzed tandem carborhodium/cyclization of o-allylbenzamides with arylboronic acids.[5]

Hypothesized Mechanisms of Action and Therapeutic Areas

Based on the established activities of the broader indanone and indenone classes, we can postulate several compelling mechanisms of action for this compound.

Anti-inflammatory Activity via COX-2 Inhibition

A significant body of research points to the anti-inflammatory potential of indanone derivatives. A study on 5-methanesulfonamido-1-indanone derivatives identified potent and selective inhibitors of cyclooxygenase-2 (COX-2).[6] The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a clinically validated strategy for anti-inflammatory drug development. The structural features of this compound, particularly the aryl substitution, align with the structure-activity relationships observed in other COX-2 inhibiting indanones.

Proposed Signaling Pathway: COX-2 Mediated Inflammation

Caption: Potential inhibition of the COX-2 pathway.

Anticancer Activity

The indenone scaffold has been explored for its anticancer properties through multiple mechanisms.

3.2.1. Inhibition of DNA Repair via AlkBH3

A study on arylated indenone derivatives identified them as a new class of inhibitors for the human DNA dealkylation repair enzyme AlkB homologue 3 (AlkBH3).[7] AlkBH3 is implicated in tumor cell proliferation and metastasis, making it an attractive target for cancer therapy.[7] The inhibition of this enzyme can enhance the sensitivity of cancer cells to DNA-damaging alkylating agents.[7] The 3-phenyl substitution on the indenone core of our target molecule is a key feature shared with these reported AlkBH3 inhibitors.

3.2.2. Disruption of Microtubule Dynamics

Research on 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one has suggested that this class of compounds may exert its cytotoxic effects through mechanisms related to tubulin binding, similar to the established anticancer agent indanocine.[8] These compounds were also shown to induce cell cycle arrest at the S-phase in breast cancer cell lines.[8]

3.2.3. Estrogen Receptor (ER) Antagonism

The same study on 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one also hypothesized a potential for estrogen receptor antagonism, drawing parallels with the structure of Tamoxifen.[8] This suggests a potential application in hormone-dependent cancers, such as ER-positive breast cancer.

Proposed Anticancer Mechanisms

Caption: Hypothesized anticancer mechanisms of action.

Antimicrobial Activity

Studies on aurone and indanone derivatives have demonstrated their ability to inhibit the growth of Gram-positive bacteria.[9] The structure-activity relationship (SAR) in this research indicated that the introduction of specific substituents is beneficial for antimicrobial activity.[9] While the exact molecular targets were not fully elucidated, molecular docking studies suggested interactions with methionyl-tRNA synthetase (MetRS) and penicillin-binding protein (PBP).[9]

Proposed Experimental Workflow for Mechanism Elucidation

To systematically investigate the mechanism of action of this compound, a multi-pronged approach is recommended.

Experimental Workflow Diagram

Caption: A workflow for mechanism of action studies.

Step-by-Step Protocols

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

-

Objective: To determine the IC₅₀ of this compound for COX-1 and COX-2 enzymes.

-

Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric detection kit, test compound, and reference inhibitors (e.g., Indomethacin, Celecoxib).

-

Procedure:

-

Prepare a dilution series of the test compound.

-

In a 96-well plate, add the enzyme (COX-1 or COX-2) and the test compound at various concentrations.

-

Incubate for a pre-determined time at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specified reaction time.

-

Stop the reaction and measure the product (prostaglandin) formation using the detection kit's protocol.

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

-

Protocol 2: AlkBH3 Inhibition Assay

-

Objective: To assess the inhibitory effect of the compound on AlkBH3 activity.

-

Materials: Recombinant human AlkBH3, a methylated single-stranded DNA (ssDNA) oligonucleotide substrate, formaldehyde detection kit, and known inhibitors for positive control.

-

Procedure:

-

Incubate AlkBH3 with the test compound at various concentrations in an appropriate reaction buffer.

-

Add the methylated ssDNA substrate to start the reaction.

-

Incubate at 37°C to allow for demethylation.

-

Quantify the formaldehyde produced as a byproduct of the demethylation reaction using a colorimetric or fluorometric assay.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

-

Protocol 3: Cancer Cell Line Cytotoxicity Assay (MTT Assay)

-

Objective: To evaluate the cytotoxic effect of the compound on various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Materials: Selected cancer cell lines, cell culture medium, fetal bovine serum (FBS), MTT reagent, and a plate reader.

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound and incubate for 48-72 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the cell viability and determine the IC₅₀ value.

-

Summary of Potential Activities

| Potential Activity | Proposed Mechanism | Key Protein Targets | Supporting Evidence from Related Compounds |

| Anti-inflammatory | Inhibition of prostaglandin synthesis | COX-2 | Potent and selective COX-2 inhibition by 5-methanesulfonamido-1-indanone derivatives.[6] |

| Anticancer | Inhibition of DNA repair | AlkBH3 | Arylated indenone derivatives inhibit AlkBH3 and enhance sensitivity to alkylating agents.[7] |

| Anticancer | Disruption of cell division | Tubulin | 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one induces S-phase cell cycle arrest.[8] |